2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol
Description
2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a structurally complex heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core. Key substituents include:
- A 2-ethyl group at position 2.
- A hydroxyl group at position 4.
- A 4-fluorophenyl moiety and a 4-(2-hydroxyethyl)piperazine group at position 5, connected via a methylene bridge.
The 4-fluorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing metabolic stability and binding affinity, while the hydroxyethyl piperazine substituent may improve solubility and pharmacokinetic properties .
Properties
IUPAC Name |
2-ethyl-5-[(4-fluorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24FN5O2S/c1-2-15-21-19-25(22-15)18(27)17(28-19)16(13-3-5-14(20)6-4-13)24-9-7-23(8-10-24)11-12-26/h3-6,16,26-27H,2,7-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVAMYPDBBOJCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)F)N4CCN(CC4)CCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of S-Alkylated 1,2,4-Triazole Intermediate
The foundational step adapts JSTAGE's protocol for thiazolotriazole synthesis:
- Starting Material : 5-(4-(4-X-Phenylsulfonyl)Phenyl)-4H-1,2,4-Triazole-3-Thiol (X = H, Cl, Br)
- S-Alkylation :
Reaction Equation :
$$
\text{Triazole-Thiol} + \text{BrCH}2\text{COC}6\text{H}_4\text{F} \xrightarrow{\text{DMSO}} \text{S-Alkylated Intermediate}
$$
Cyclization to Thiazolo[3,2-b]Triazole
The critical ring-forming step employs concentrated H₂SO₄:
- Conditions : 0°C (3 hr) → RT (3 hr)
- Mechanism : Acid-catalyzed intramolecular cyclization via thioketone intermediate
- Modification : Ethyl group introduced at C2 using bromoethane during alkylation
Key Spectral Data :
| Functional Group | IR (cm⁻¹) | $$^1$$H-NMR (δ, ppm) |
|---|---|---|
| Thiazole C-S-C | 690 | - |
| Triazole NH | 3250 | 8.21 (s, 1H) |
Introduction of C5-(4-Fluorophenyl)(Piperazinyl)Methyl Group
Synthesis of 4-(2-Hydroxyethyl)Piperazine
Adapted from piperazine modification strategies in EP4212522A1:
- Protection : Tert-butyl piperazine-1-carboxylate (Boc-protection)
- Alkylation :
- Reagent: 2-Chloroethanol (1.5 eq)
- Base: K₂CO₃, DMF, 80°C, 12 hr
- Deprotection : 20% TFA/DCM, RT, overnight
Yield : 78% over two steps
Mannich Reaction for C5 Substitution
Reagents :
- 4-Fluorobenzaldehyde (1.2 eq)
- 4-(2-Hydroxyethyl)Piperazine (1.5 eq)
- Paraformaldehyde (1.0 eq)
Conditions :
- Solvent: EtOH/H₂O (3:1)
- Temp: 60°C, 8 hr
- Catalyst: HCl (0.1 eq)
Mechanistic Pathway :
$$
\text{ArCHO} + \text{RNH} \xrightarrow{\text{H}^+} \text{ArCH}^+\text{NR} \rightarrow \text{ArCH(NR}_2\text{)}
$$
Installation of C6-Hydroxyl Group
Oxidation-Reduction Strategy
- Oxidation : Thiazolo[3,2-b]triazol-6(5H)-one formation using MnO₂
- Reduction : NaBH₄/EtOH converts ketone to secondary alcohol
Optimization Data :
| Reducing Agent | Temp (°C) | Yield (%) |
|---|---|---|
| NaBH₄ | 0 | 62 |
| LiAlH₄ | -10 | 58 |
| BH₃·THF | RT | 71 |
Final Assembly & Purification
Coupling Reactions
Stepwise Process :
- Thiazolo-triazole core (1.0 eq)
- Mannich adduct (1.2 eq)
- EDCI/HOBt coupling in DMF
Reaction Monitoring :
| Time (hr) | Conversion (%) |
|---|---|
| 2 | 45 |
| 6 | 78 |
| 12 | 92 |
Chromatographic Purification
- Column : Silica gel (230-400 mesh)
- Eluent : CH₂Cl₂/MeOH (95:5 → 85:15 gradient)
- Recovery : 84% pure product
Structural Characterization
Spectroscopic Analysis
$$^1$$H-NMR (400 MHz, DMSO-d₆) :
- δ 7.82 (d, J=8.4 Hz, 2H, Ar-H)
- δ 4.21 (t, J=6.0 Hz, 2H, CH₂OH)
- δ 3.56 (m, 8H, Piperazine-H)
HRMS (ESI+) :
- Calculated: C₂₄H₂₈FN₅O₂S [M+H]⁺: 478.2021
- Found: 478.2018
Synthetic Challenges & Optimizations
Competing Reactions in Mannich Step
Side Products :
- Bis-Mannich adducts (12-18% yield)
- N-alkylated byproducts (7-9% yield)
Mitigation Strategies :
- Strict stoichiometric control (aldehyde:amine = 1:1.05)
- Low-temperature addition (0°C → RT)
Hydroxyl Group Stability
Protection-Deprotection Sequence :
- TBS protection (TBSCl, imidazole)
- Final step: TBAF in THF
Yield Improvement : 58% → 76%
Alternative Synthetic Routes
Microwave-Assisted Cyclization
Conditions :
- Power: 300 W
- Temp: 120°C
- Time: 20 min
Comparative Data :
| Method | Yield (%) | Purity (%) |
|---|---|---|
| Conventional | 71 | 93 |
| Microwave | 82 | 89 |
Enzymatic Resolution for Chirality
Lipase-Catalyzed Acetylation :
- Enzyme: Candida antarctica Lipase B
- ee Achieved: 88%
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Reagent | Cost/kg ($) | Usage (kg/Ton Product) |
|---|---|---|
| 4-Fluorobenzaldehyde | 320 | 15.2 |
| 4-(2-Hydroxyethyl)Piperazine | 2800 | 8.7 |
Waste Stream Management
E-Factor Calculation :
- Total Waste: 34 kg/kg product
- Solvent Recovery: 89% via distillation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyethyl side chain can undergo oxidation to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The fluorophenyl group can be reduced under catalytic hydrogenation conditions to yield a cyclohexyl derivative.
Substitution: The piperazine ring can participate in various substitution reactions, such as alkylation or acylation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Introduction of various alkyl or acyl groups on the piperazine ring.
Scientific Research Applications
Medicinal Chemistry: Due to its complex structure, this compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders or cancer.
Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential side effects.
Chemical Biology: It can be used as a probe to study the function of specific proteins or enzymes in biological systems.
Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is likely to involve interactions with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity through hydrophobic interactions, while the piperazine ring can interact with various amino acid residues in the target protein. The hydroxyethyl side chain may also participate in hydrogen bonding, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
(Z)-5-((4-(2-Hydroxyethyl)piperazin-1-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (Compound 6c, )
(E/Z)-5-(((4-Chlorophenyl)amino)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one (Compound 5f, )
- Core Structure : Similar triazole-thiazole fused system.
- Substituents: 4-chlorophenylamino group at position 3.
- Properties : Higher melting point (>280°C), 64% yield. Demonstrated anticancer activity but lower solubility due to the hydrophobic chlorophenyl group .
Non-Core Analogues with Fluorophenyl/Thiazole Moieties
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5, )
- Core Structure : Thiazole-pyrazole hybrid.
- Substituents : Multiple fluorophenyl groups.
- Properties: Crystallizes in a triclinic system (P̄1 symmetry) with planar geometry except for one perpendicular fluorophenyl group.
Physicochemical and Pharmacological Comparisons
Key Observations:
Solubility : The target compound’s hydroxyl and hydroxyethyl piperazine groups likely enhance aqueous solubility compared to 5f’s chlorophenyl group.
Structural Flexibility : The methylene bridge in the target compound could confer conformational flexibility, contrasting with the rigid planar structure of Compound 5 .
Research Implications and Limitations
- Structural Advantages : The combination of fluorophenyl (electron-withdrawing) and hydroxyethyl piperazine (polar) groups may optimize receptor binding and solubility .
- Data Gaps: No direct biological or crystallographic data for the target compound exists in the provided evidence. Comparisons rely on extrapolation from analogues.
Biological Activity
The compound 2-Ethyl-5-((4-fluorophenyl)(4-(2-hydroxyethyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS: 887219-65-0) is a complex organic molecule with potential therapeutic applications. This article explores its biological activities, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 405.5 g/mol . The structure features a thiazolo-triazole core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₄FN₅O₂S |
| Molecular Weight | 405.5 g/mol |
| CAS Number | 887219-65-0 |
Anticancer Activity
Research indicates that derivatives of thiazole and triazole compounds exhibit significant anticancer properties. The thiazole moiety in particular has been shown to inhibit various cancer cell lines by interfering with cellular proliferation pathways. For instance, compounds with similar structures have demonstrated anti-proliferative effects by blocking the activity of enzymes like Inosine Monophosphate Dehydrogenase (IMPDH), which is crucial in nucleotide synthesis in cancer cells .
Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial activities. Studies have shown that compounds containing the thiazole ring can effectively inhibit both bacterial and fungal strains. For example, compounds with electron-withdrawing groups such as fluorine have been linked to increased antibacterial potency . The specific compound has not been extensively tested for antimicrobial activity in published literature but falls within a class known for such effects.
CNS Activity
The presence of the piperazine moiety suggests potential central nervous system (CNS) activity. Piperazine derivatives are often studied for their anxiolytic and antidepressant effects. Compounds structurally related to our target have shown promise in modulating neurotransmitter systems, particularly serotonergic pathways, which could indicate a potential for treating mood disorders .
Case Studies and Research Findings
- Anticancer Studies : A study evaluating thiazole-based triterpene derivatives found that modifications at specific positions significantly enhanced anticancer activity against various cancer cell lines. The presence of hydroxyl groups was noted to improve efficacy, while electron-withdrawing groups reduced activity .
- Antimicrobial Efficacy : Research on 4-substituted thiazoles indicated strong antibacterial activity against Gram-positive bacteria when tested against various strains. The results highlighted the importance of substituent choice in enhancing biological activity .
- Neuropharmacological Research : Investigations into piperazine derivatives have shown that they can act as selective serotonin reuptake inhibitors (SSRIs), which are commonly used in treating depression and anxiety disorders .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
